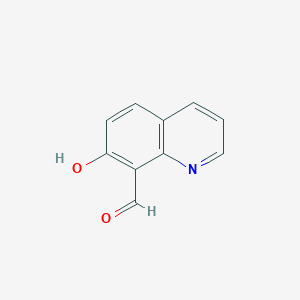
(2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy group, an iodinated pyrimidine ring, and a benzoate ester, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The iodinated pyrimidine ring can be synthesized through a series of reactions starting from uracil derivatives. Iodination is achieved using iodine and an oxidizing agent.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions involving appropriate precursors.
Coupling Reactions: The hydroxy group and the benzoate ester are introduced through esterification and hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The iodinated pyrimidine ring can be reduced to remove the iodine atom.
Substitution: The iodine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Deiodinated pyrimidine derivatives.
Substitution Products: Amino, thiol, or other substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its iodinated pyrimidine ring is particularly useful in radiolabeling studies.
Medicine
In medicine, the compound has potential applications as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The iodinated pyrimidine ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydroxy and benzoate groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S)-4-Hydroxy-2-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
- (2R,3R,4S)-4-Hydroxy-2-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
- (2R,3R,4S)-4-Hydroxy-2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
Uniqueness
The uniqueness of (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate lies in its iodinated pyrimidine ring, which provides distinct reactivity and interaction profiles compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s ability to participate in radiolabeling studies and offers unique electronic properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C15H13IN2O6 |
|---|---|
Molekulargewicht |
444.18 g/mol |
IUPAC-Name |
[(2R,3R,4S)-4-hydroxy-2-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C15H13IN2O6/c16-9-6-18(15(22)17-12(9)20)13-11(10(19)7-23-13)24-14(21)8-4-2-1-3-5-8/h1-6,10-11,13,19H,7H2,(H,17,20,22)/t10-,11+,13+/m0/s1 |
InChI-Schlüssel |
PGDPXOHVQYQBMK-DMDPSCGWSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)OC(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
C1C(C(C(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)


![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)


![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)



![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)

